molecular formula C13H10ClN3O5S B3697001 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide

Cat. No.: B3697001
M. Wt: 355.75 g/mol
InChI Key: RYNWTIXQTVFOEO-UHFFFAOYSA-N
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Description

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide is an organic compound with the molecular formula C13H10ClN3O5S It is a derivative of benzamide and contains functional groups such as chloro, nitro, and sulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide typically involves multiple steps. One common method starts with the nitration of 2-chlorobenzamide to introduce the nitro group. This is followed by the sulfonation of 4-aminobenzenesulfonamide to form the sulfonamide group. The final step involves coupling these intermediates under specific reaction conditions to form the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3).

    Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH).

Major Products Formed

    Reduction: 2-amino-4-nitro-N-(4-sulfamoylphenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-chloro-4-nitrobenzoic acid and 4-aminobenzenesulfonamide.

Scientific Research Applications

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit specific enzymes and pathways.

    Biology: It is used in research to study enzyme inhibition and protein interactions.

    Materials Science:

Mechanism of Action

The mechanism of action of 2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide involves its interaction with specific molecular targets. For example, it can inhibit carbonic anhydrase IX, an enzyme overexpressed in certain cancer cells, leading to disruption of pH regulation and inhibition of tumor growth. The compound may also interact with bacterial enzymes, interfering with their growth and proliferation.

Comparison with Similar Compounds

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide can be compared with other benzamide derivatives:

    2-chloro-4-nitrobenzamide: Lacks the sulfonamide group, which may affect its biological activity.

    4-nitro-N-(4-sulfamoylphenyl)benzamide: Lacks the chloro group, which may influence its reactivity and interactions.

    2-chloro-N-(4-sulfamoylphenyl)benzamide: Lacks the nitro group, which may alter its chemical properties and applications.

The presence of the chloro, nitro, and sulfonamide groups in this compound makes it unique and potentially more versatile in its applications compared to similar compounds.

Properties

IUPAC Name

2-chloro-4-nitro-N-(4-sulfamoylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN3O5S/c14-12-7-9(17(19)20)3-6-11(12)13(18)16-8-1-4-10(5-2-8)23(15,21)22/h1-7H,(H,16,18)(H2,15,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYNWTIXQTVFOEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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